molecular formula C18H15ClN2O2 B2421159 2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide CAS No. 1111448-59-9

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide

Cat. No.: B2421159
CAS No.: 1111448-59-9
M. Wt: 326.78
InChI Key: REEDPGPHFDOVJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with 2-phenoxyethylamine in the presence of a chlorinating agent. One common method includes the following steps :

    Formation of Quinoline-4-carboxylic Acid: Quinoline-4-carboxylic acid is synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: The quinoline-4-carboxylic acid is then chlorinated using thionyl chloride (SOCl2) to form 2-chloroquinoline-4-carboxylic acid.

    Amidation: The chlorinated product is reacted with 2-phenoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce quinoline N-oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide is unique due to its specific phenoxyethyl substitution, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-17-12-15(14-8-4-5-9-16(14)21-17)18(22)20-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEDPGPHFDOVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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